molecular formula C22H21FN6O3 B6578687 2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one CAS No. 1058256-15-7

2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6578687
CAS No.: 1058256-15-7
M. Wt: 436.4 g/mol
InChI Key: RAKUSXQHNCSRBV-UHFFFAOYSA-N
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Description

"2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one" is a synthetic organic compound with a complex structure. This compound combines several functional groups, including fluorophenoxy, furan, triazolo, pyridazinyl, and piperazinyl, making it a versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one involves multiple steps. A common route could include:

  • Formation of the 3-fluorophenoxy group: : Starting with the halogenation of phenol to introduce a fluorine atom.

  • Formation of the furan ring: : Usually involves the acid-catalyzed cyclization of appropriate precursors.

  • Formation of the triazolo-pyridazinyl moiety: : This is often achieved via a cyclization reaction involving hydrazine derivatives.

  • Coupling with piperazine: : The piperazine ring is then incorporated through nucleophilic substitution reactions.

  • Final coupling: : The prepared intermediate is then coupled with 1-propanone under controlled conditions to achieve the final product.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. Parameters like temperature, solvent choice, and purification methods are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Reduction reactions can also modify the compound, particularly targeting the ketone group.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially in the phenoxy and piperazine regions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents, acids, or bases depending on the target functional group.

Major Products Formed

The major products formed depend on the type of reaction. Oxidation may yield compounds with increased oxygen functionalities, while reduction typically leads to more hydrogenated forms.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Catalysis: : Acts as a ligand in various catalytic reactions.

Biology

    Medicine

    • Therapeutic Agents: : Investigated for its potential as an active pharmaceutical ingredient.

    Industry

    • Material Science: : Could be used in the development of new materials with specific properties.

    Mechanism of Action

    Molecular Targets and Pathways

    • Binding Sites: : Interacts with specific receptors or enzymes, potentially modulating their activity.

    • Pathways: : May influence biochemical pathways involving oxidative stress or signal transduction.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(3-chlorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one

    • 2-(3-bromophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one

    Highlighting Uniqueness

    What sets 2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one apart is its unique combination of fluorophenoxy and triazolo-pyridazinyl moieties, providing distinctive reactivity and potential bioactivity profiles.

    How was that?

    Properties

    IUPAC Name

    2-(3-fluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]propan-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21FN6O3/c1-15(32-17-5-2-4-16(23)14-17)22(30)28-11-9-27(10-12-28)20-8-7-19-24-25-21(29(19)26-20)18-6-3-13-31-18/h2-8,13-15H,9-12H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RAKUSXQHNCSRBV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2)OC5=CC(=CC=C5)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21FN6O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    436.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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